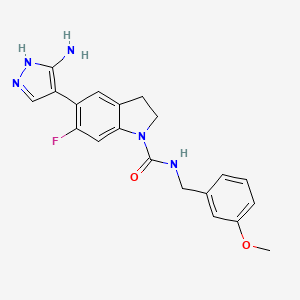

Pudafensine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pudafensine is a small molecule drug developed by Initiator Pharma. It is primarily aimed at treating organic erectile dysfunction in patients who do not respond to or cannot tolerate currently marketed drugs in the phosphodiesterase type 5 inhibitor class, such as sildenafil (Viagra), tadalafil (Cialis), and vardenafil (Levitra) . This compound has shown promising results in clinical trials, demonstrating efficacy in improving erectile function through a dual-action mechanism .

Méthodes De Préparation

The synthetic routes and reaction conditions for Pudafensine have not been explicitly detailed in the available literature. it is known that the compound has undergone extensive preclinical development to enable clinical trials . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including the synthesis of the active pharmaceutical ingredient, formulation into oral solid dosage forms, and rigorous quality control measures .

Analyse Des Réactions Chimiques

Pudafensine is a monoamine reuptake inhibitor that undergoes various chemical reactions. The compound is known to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are key neurotransmitters involved in erectile function . Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions are the active metabolites of this compound, which contribute to its therapeutic effects .

Applications De Recherche Scientifique

Pudafensine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying monoamine reuptake inhibition and its effects on neurotransmitter levels . In biology, this compound is used to investigate the molecular mechanisms underlying erectile dysfunction and neuropathic pain . In medicine, it is being developed as a novel treatment for erectile dysfunction and has shown efficacy in clinical trials .

Mécanisme D'action

Pudafensine exerts its effects through a dual-action mechanism. It increases dopamine levels in the brain, which activates dopamine D2 receptors and initiates erection . Simultaneously, it enhances nitric oxide release in the erectile tissue, leading to smooth muscle relaxation and potentiation of erection . This unique mechanism of action allows this compound to initiate and maintain erection, making it a promising treatment for erectile dysfunction .

Comparaison Avec Des Composés Similaires

Pudafensine is unique compared to other similar compounds due to its dual-action mechanism. While phosphodiesterase type 5 inhibitors like sildenafil, tadalafil, and vardenafil primarily work by inhibiting the enzyme phosphodiesterase type 5, this compound also targets dopamine reuptake and nitric oxide release . This dual-action approach provides a more comprehensive treatment for erectile dysfunction, particularly in patients who do not respond to or cannot tolerate phosphodiesterase type 5 inhibitors . Similar compounds include other monoamine reuptake inhibitors and phosphodiesterase type 5 inhibitors, but this compound’s unique mechanism sets it apart .

Propriétés

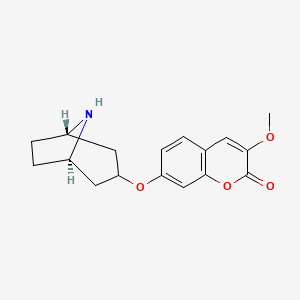

Numéro CAS |

1320346-14-2 |

|---|---|

Formule moléculaire |

C17H19NO4 |

Poids moléculaire |

301.34 g/mol |

Nom IUPAC |

7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]-3-methoxychromen-2-one |

InChI |

InChI=1S/C17H19NO4/c1-20-16-6-10-2-5-13(9-15(10)22-17(16)19)21-14-7-11-3-4-12(8-14)18-11/h2,5-6,9,11-12,14,18H,3-4,7-8H2,1H3/t11-,12+,14? |

Clé InChI |

JCRMWMMEWIZRMN-ONXXMXGDSA-N |

SMILES isomérique |

COC1=CC2=C(C=C(C=C2)OC3C[C@H]4CC[C@@H](C3)N4)OC1=O |

SMILES canonique |

COC1=CC2=C(C=C(C=C2)OC3CC4CCC(C3)N4)OC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)

![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)

![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)

![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)